THP vs. TBDMS Protection: Coupling Efficiency in Depside Bond Formation
In a direct solution-phase model, TBDMS-protected L-mandelic acid (5a) coupled with L-mandelic acid methyl ester (8a) under DIC/DMAP conditions gave only 38% isolated yield of the desired didepside 9, accompanied by 17% tridepside 10, 4% tetradepside 12, and N-acylurea side products 11 and 13, indicating premature loss of the TBDMS group [1]. In contrast, the THP-protected analog (7a) under identical coupling conditions showed no undesired deprotection or racemization [1]. On solid phase, THP-protected α-hydroxy acids achieved an average depside coupling yield of 95–97% per cycle [1].
| Evidence Dimension | Isolated yield of desired didepside coupling product (solution-phase model) |
|---|---|
| Target Compound Data | 95–97% average yield per cycle on solid phase; no side products from premature deprotection in solution |
| Comparator Or Baseline | TBDMS-protected mandelic acid: 38% isolated yield of desired didepside; 17% tridepside, 4% tetradepside, plus N-acylurea side products |
| Quantified Difference | THP protection achieves >2.5-fold higher selectivity and eliminates side-product formation in solution; solid-phase performance reaches 95–97% per cycle |
| Conditions | Solution: DIC/DMAP, THF, rt; Solid-phase: Wang-type linker, DIC/DMAP, THF or DMF, rt, automated synthesis |
Why This Matters
Procurement of THP-protected lactic acid directly determines whether automated solid-phase depside synthesis succeeds with high iterative yield, as TBDMS alternatives fail due to intrinsic lability under the same esterification conditions.
- [1] Kuisle, O.; Quiñoá, E.; Riguera, R. A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. Preparation of a Valinomycin Analogue. J. Org. Chem. 1999, 64 (22), 8063–8075. DOI: 10.1021/jo981580+ View Source
